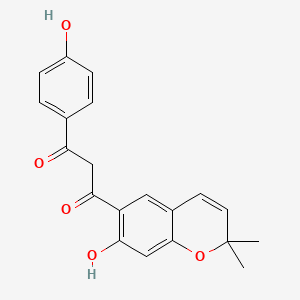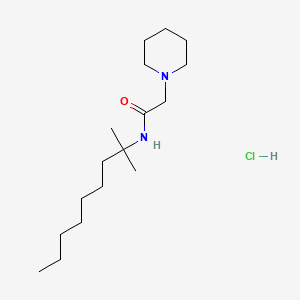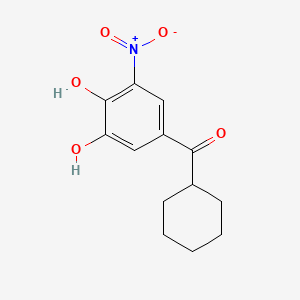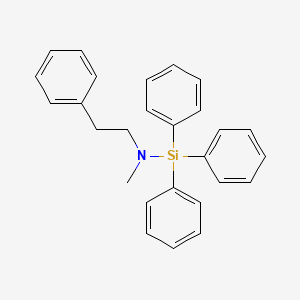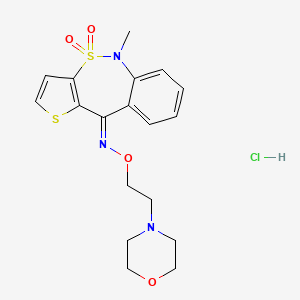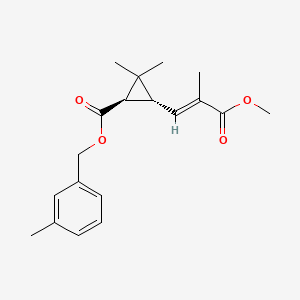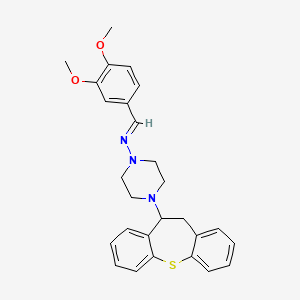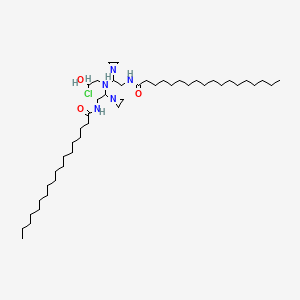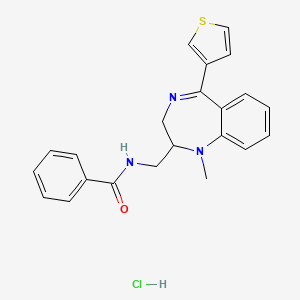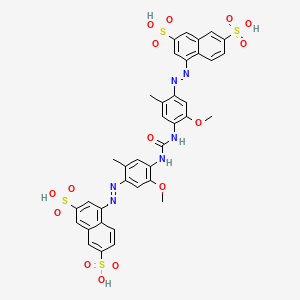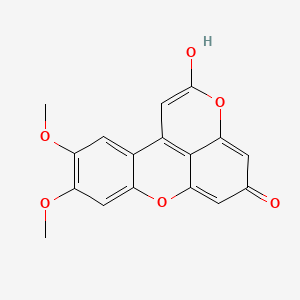
Nickel, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is a coordination compound that features nickel as the central metal ion This compound is characterized by its unique structure, where the nickel ion is coordinated by ethanedioato (oxalate) and 3-methylbenzenamine (m-toluidine) ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- typically involves the reaction of nickel salts with ethanedioic acid (oxalic acid) and 3-methylbenzenamine. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions. The general reaction can be represented as follows:
[ \text{Ni}^{2+} + \text{C}_2\text{O}_4^{2-} + 2 \text{C}_7\text{H}_9\text{N} \rightarrow \text{Ni(C}_2\text{O}_4)(\text{C}_7\text{H}_9\text{N})_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, heating, and crystallization to obtain the desired product in high purity. Advanced techniques like solvent extraction and recrystallization may be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.
Substitution: Ligand substitution reactions can occur, where the 3-methylbenzenamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the pH and temperature.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism by which Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- exerts its effects involves coordination chemistry principles. The nickel ion acts as a central metal, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
Nickel, (ethanedioato(2-)-O,O’)bis(benzenamine)-: Similar structure but with benzenamine instead of 3-methylbenzenamine.
Nickel, (ethanedioato(2-)-O,O’)bis(4-methylbenzenamine)-: Similar structure but with 4-methylbenzenamine.
Uniqueness
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is unique due to the presence of the 3-methylbenzenamine ligands, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
80660-65-7 |
|---|---|
Molecular Formula |
C16H18N2NiO4 |
Molecular Weight |
361.02 g/mol |
IUPAC Name |
3-methylaniline;nickel(2+);oxalate |
InChI |
InChI=1S/2C7H9N.C2H2O4.Ni/c2*1-6-3-2-4-7(8)5-6;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
ANLUXUREHOMRCZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.C(=O)(C(=O)[O-])[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


